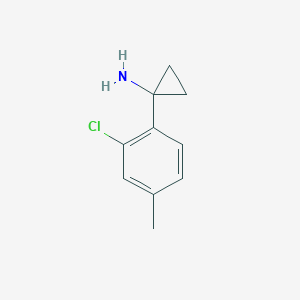![molecular formula C12H15BN2O3 B15323869 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is a boronic acid derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic ester group attached to a benzo[c][1,2,5]oxadiazole ring, making it a valuable reagent in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole typically involves the reaction of benzo[c][1,2,5]oxadiazole with a boronic acid derivative such as pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or copper complex, and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form boronic esters or boronic acids.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Boronic acids or boronic acid derivatives.
Reduction: Boronic esters or boronic acids.
Substitution: Biaryl compounds or vinyl boronic acids.
科学研究应用
Chemistry: In organic chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique photophysical properties make it suitable for use in fluorescence microscopy and other imaging techniques.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery and development.
Industry: In material science, the compound is used to develop advanced materials with specific properties, such as high thermal stability and chemical resistance. It can be incorporated into polymers and coatings to enhance their performance.
作用机制
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways: In biological applications, the compound may interact with specific biomolecules, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the design of the compound.
相似化合物的比较
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but lacks the benzo[c][1,2,5]oxadiazole ring, making it less reactive in certain cross-coupling reactions.
Boronic acids and boronic esters: These compounds share the boronic ester group but differ in their aromatic rings, leading to variations in reactivity and applications.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is unique due to its combination of the boronic ester group and the benzo[c][1,2,5]oxadiazole ring. This combination provides enhanced reactivity and stability, making it a versatile reagent in organic synthesis and material science.
属性
分子式 |
C12H15BN2O3 |
|---|---|
分子量 |
246.07 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)15-18-14-9/h5-7H,1-4H3 |
InChI 键 |
SCGCWIDXAMXVAK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NON=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)












![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
